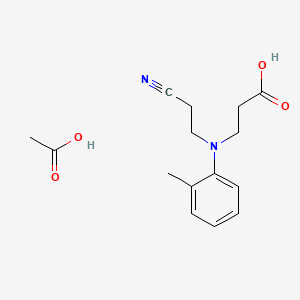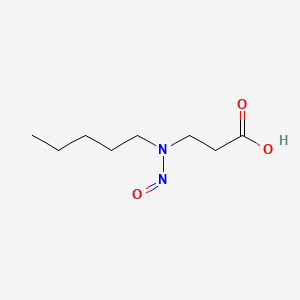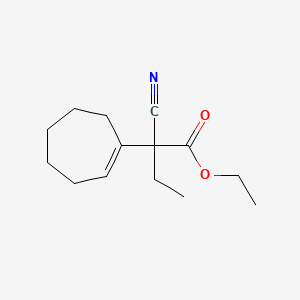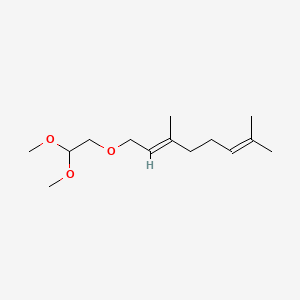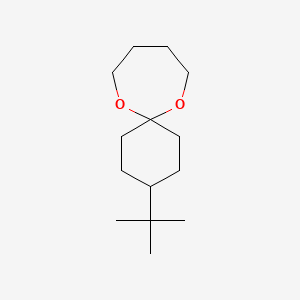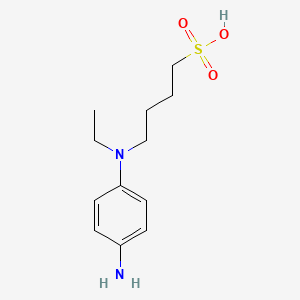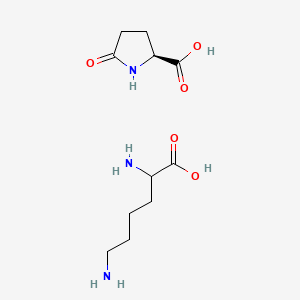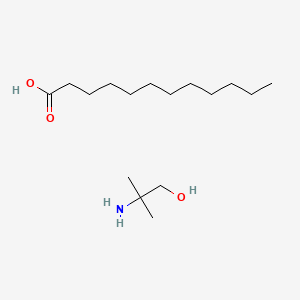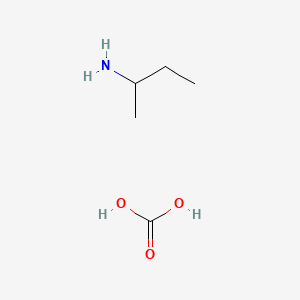
2-Aminobutane carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminobutane carbonate is an organic compound that belongs to the class of amines and carbonates. It is a derivative of 2-aminobutane, which is also known as sec-butylamine. This compound is characterized by the presence of an amino group (-NH2) attached to the second carbon of a butane chain, and a carbonate group (-CO3) attached to the same molecule. The compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
2-Aminobutane carbonate can be synthesized through several methods. One common method involves the reaction of 2-aminobutane with carbon dioxide under specific conditions. The reaction typically requires a catalyst and is carried out under high pressure and temperature to facilitate the formation of the carbonate group.
Industrial Production Methods
In industrial settings, this compound is produced using a catalytic hydrogenation process. This involves the hydrogenation of 2-aminobutane in the presence of a catalyst such as nickel or palladium. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the desired product .
化学反応の分析
Types of Reactions
2-Aminobutane carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and other derivatives.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives of this compound.
科学的研究の応用
2-Aminobutane carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 2-aminobutane carbonate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbonate group can participate in acid-base reactions, affecting the pH and ionic balance in biological systems. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .
類似化合物との比較
Similar Compounds
2-Aminobutane:
Butylamine: A primary amine with a similar structure but lacking the carbonate group.
Ethylene carbonate: A cyclic carbonate with different chemical properties and applications.
Uniqueness
2-Aminobutane carbonate is unique due to the presence of both an amino group and a carbonate group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications. Its ability to form hydrogen bonds and participate in acid-base reactions distinguishes it from other similar compounds .
特性
CAS番号 |
61901-00-6 |
|---|---|
分子式 |
C5H13NO3 |
分子量 |
135.16 g/mol |
IUPAC名 |
butan-2-amine;carbonic acid |
InChI |
InChI=1S/C4H11N.CH2O3/c1-3-4(2)5;2-1(3)4/h4H,3,5H2,1-2H3;(H2,2,3,4) |
InChIキー |
WMHINBPSGBKGSY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N.C(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



